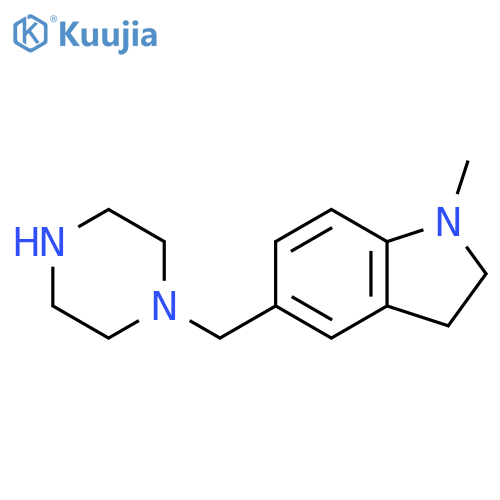Cas no 1267096-11-6 (1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole)

1267096-11-6 structure
商品名:1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole
1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole
- 1H-Indole, 2,3-dihydro-1-methyl-5-(1-piperazinylmethyl)-
- 1-Methyl-5-(piperazin-1-ylmethyl)indoline
-
- インチ: 1S/C14H21N3/c1-16-7-4-13-10-12(2-3-14(13)16)11-17-8-5-15-6-9-17/h2-3,10,15H,4-9,11H2,1H3
- InChIKey: UJHSBKVNRLDXKR-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=C(CN3CCNCC3)C=C2)CC1
じっけんとくせい
- 密度みつど: 1.091±0.06 g/cm3(Predicted)
- ふってん: 384.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.14±0.10(Predicted)
1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846072-2.5g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-0.5g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-1g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-0.25g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-5.0g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1846072-0.05g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-0.1g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1846072-1.0g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1846072-10.0g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1846072-10g |
1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
1267096-11-6 | 10g |
$2701.0 | 2023-09-19 |
1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1267096-11-6 (1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 61389-26-2(Lignoceric Acid-d4)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
